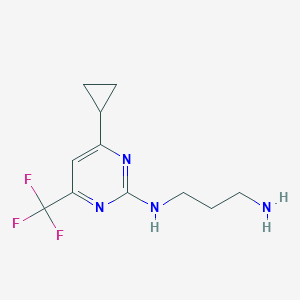

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine

Description

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is a specialized pyrimidine-derived diamine compound characterized by a cyclopropyl substituent at the 4-position and a trifluoromethyl group at the 6-position of the pyrimidine ring. The propane-1,3-diamine moiety is directly linked to the pyrimidin-2-yl group, conferring unique structural and electronic properties. This compound is of interest in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s electron-withdrawing effects and the cyclopropyl ring’s steric and conformational rigidity .

Its synthesis likely involves multi-step reactions, including cyclopropanation and trifluoromethylation of pyrimidine precursors, followed by diamine coupling .

Properties

IUPAC Name |

N'-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4/c12-11(13,14)9-6-8(7-2-3-7)17-10(18-9)16-5-1-4-15/h6-7H,1-5,15H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTHCVJQFUVMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)NCCCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-cyclopropyl-6-(trifluoromethyl)pyrimidine.

Introduction of the Propane-1,3-diamine Moiety: The propane-1,3-diamine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine ring is reacted with propane-1,3-diamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is used in biological assays to study its effects on various biological systems.

Industry: The compound is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

- Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the methoxy group in N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride. This difference impacts solubility (CF₃: logP ~2.5 vs. OCH₃: logP ~1.8) and receptor-binding affinity in bioactive molecules .

- Cyclopropyl vs.

Agrochemical Potential

The trifluoromethyl-pyrimidine scaffold is prevalent in herbicides and fungicides. For example, the target compound’s CF₃ group mimics the bioactivity of commercial agrochemicals like Flupyradifurone, though its cyclopropyl moiety may reduce non-target toxicity compared to bulkier substituents .

Pharmacological Limitations

While the methoxy analogue () is actively used in drug discovery (e.g., kinase inhibitors), the discontinued status of this compound suggests challenges in scalability or efficacy. Its high lipophilicity may hinder pharmacokinetic optimization .

Biological Activity

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is a heterocyclic compound with significant potential in biological research and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15F3N4

- Molecular Weight : 260.26 g/mol

- Structure : The compound features a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group, along with a propane-1,3-diamine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects. The precise mechanisms depend on the biological context in which the compound is tested.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest in G1 phase |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrates moderate to strong activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their anticancer activity. The lead compound showed significant inhibition of tumor growth in xenograft models.

Study 2: Antimicrobial Efficacy

A separate investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that the compound could serve as a potential lead for developing new antibiotics.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various preclinical studies. Preliminary results suggest low toxicity at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.